(3S)-1-cyclopropylpiperidin-3-amine

biocatalysis chiral amine synthesis imine reductase

(3S)-1-Cyclopropylpiperidin-3-amine is a chiral secondary amine belonging to the 3-aminopiperidine class, featuring an (S)-configured primary amine at the piperidine 3-position and an N-cyclopropyl substituent. Its molecular formula is C₈H₁₆N₂ with a molecular weight of 140.23 g·mol⁻¹, a predicted pKa of 11.07±0.20, and a predicted LogP of 0.57.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 1218683-48-7
Cat. No. B2459438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-cyclopropylpiperidin-3-amine
CAS1218683-48-7
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESC1CC(CN(C1)C2CC2)N
InChIInChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2/t7-/m0/s1
InChIKeyNDISUUBHSUMXEW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-1-Cyclopropylpiperidin-3-amine (CAS 1218683-48-7): Chiral N-Cyclopropyl-3-aminopiperidine Building Block for Stereochemically-Defined Pharmaceutical Synthesis


(3S)-1-Cyclopropylpiperidin-3-amine is a chiral secondary amine belonging to the 3-aminopiperidine class, featuring an (S)-configured primary amine at the piperidine 3-position and an N-cyclopropyl substituent. Its molecular formula is C₈H₁₆N₂ with a molecular weight of 140.23 g·mol⁻¹, a predicted pKa of 11.07±0.20, and a predicted LogP of 0.57 . The compound is commercially supplied as the free base (CAS 1218683-48-7, purity ≥98%) or as the dihydrochloride salt (CAS 2813556-59-9, purity 97%) for enhanced stability and handling . The (S)-configured 3-aminopiperidine scaffold is a recognized chiral building block for monoamine oxidase B (MAO-B) inhibitor synthesis, pharmacologically distinct from the (R)-enantiomer utilized in dipeptidyl peptidase-4 (DPP-4) inhibitor programs [1].

Why (3S)-1-Cyclopropylpiperidin-3-amine Cannot Be Replaced by Racemic Mixtures or Alternative N-Substituted Piperidines


The (3S)-1-cyclopropylpiperidin-3-amine molecule embodies two structural features that are non-interchangeable in pharmaceutical synthesis: absolute stereochemistry at the C3 position and the N-cyclopropyl substituent. The (S)- and (R)-enantiomers of 3-piperidinamine serve entirely different therapeutic target classes—(S) for MAO-B inhibitors such as Selegiline and (R) for DPP-IV inhibitors such as Trelagliptin and Alogliptin [1]. Substituting the N-cyclopropyl group with N-methyl lowers the pKa by 0.71 units (from 11.07 to 10.36), altering the protonation state at physiological pH and potentially affecting membrane permeability, solubility, and target engagement . Furthermore, the (R)-enantiomer of N-cyclopropylpiperidin-3-amine has been validated as the requisite chiral intermediate for the SLC6A19 inhibitor JNT-517, confirming that the (S)- and (R)-forms are not functionally interchangeable [2]. The quantitative evidence below demonstrates exactly where these differences translate into measurable procurement and application consequences.

Quantitative Differentiation Evidence for (3S)-1-Cyclopropylpiperidin-3-amine Versus Closest Analogs


Biocatalytic Space-Time Yield: 3.03-Fold Higher Productivity for (S)-Enantiomer Versus (R)-Enantiomer in Preparative Synthesis

In a direct preparative-scale biocatalytic comparison using enantiocomplementary imine reductases, the (S)-enantiomer of N-cyclopropylpiperidin-3-amine (produced by IRED9 from Streptomyces viridochromogenes) achieved a space-time yield (STY) of 142.7 g·L⁻¹·d⁻¹, compared to only 47.1 g·L⁻¹·d⁻¹ for the (R)-enantiomer (produced by IRED11 from Micromonospora echinaurantiaca). This represents a 3.03-fold productivity advantage for the (S)-configuration [1]. Both reactions employed N-Boc-3-piperidone and cyclopropylamine as substrates, with the (S)-enantiomer obtained at >99% enantiomeric excess (ee) and 98% isolated yield, while the (R)-enantiomer was obtained at >99% ee and 98% yield but at substantially lower throughput [1].

biocatalysis chiral amine synthesis imine reductase process chemistry space-time yield

Preparative Substrate Loading Capacity: (S)-Enantiomer Processes 3-Fold Higher Substrate Concentration Than (R)-Enantiomer

The same head-to-head biocatalytic study demonstrated that the (S)-enantiomer synthesis tolerated a substrate loading of 120 g·L⁻¹, while the (R)-enantiomer synthesis was limited to 40 g·L⁻¹—a 3.0-fold difference [1]. Both reactions achieved >99% ee and 98% isolated yield at their respective maximum loadings. This loading differential indicates that the IRED9 enzyme system for (S)-enantiomer production can operate at significantly higher concentrations without loss of stereoselectivity or conversion efficiency, reducing solvent consumption and downstream processing requirements [1].

substrate loading process intensification biocatalytic efficiency chiral resolution alternative green chemistry

N-Cyclopropyl Substitution Elevates Amine Basicity by 0.58–0.71 pKa Units Relative to Non-Cyclopropyl and N-Methyl Analogs

The N-cyclopropyl group in (3S)-1-cyclopropylpiperidin-3-amine imparts a measurably higher amine basicity compared to closely related analogs. The predicted pKa of the target compound is 11.07±0.20, compared to 10.49±0.20 for (S)-3-aminopiperidine (lacking the N-cyclopropyl substituent) and 10.36±0.20 for N-methylpiperidin-3-amine . This represents a ΔpKa of +0.58 versus the parent 3-aminopiperidine scaffold and +0.71 versus the N-methyl analog. All values were computed using the same ACD/Labs prediction algorithm, enabling cross-compound comparison . The elevated pKa shifts the protonation equilibrium at physiological pH (7.4), with the N-cyclopropyl compound existing to a greater extent in the protonated ammonium form, which can influence solubility, membrane permeability, and ionic interactions with biological targets.

pKa modulation cyclopropyl effect basicity physicochemical property optimization drug-likeness

Stereochemistry Dictates Pharmaceutical Target Class: (S)-Configured Piperidinamine Is the Building Block for MAO-B Inhibitors, Not DPP-IV Inhibitors

The (S)- and (R)-enantiomers of 3-piperidinamine direct synthesis toward entirely different therapeutic target classes. Zhang et al. (2025) explicitly state that '(S)-3-piperidinamine serves as a critical chiral building block for the production of MAO-B inhibitors such as Selegiline (Ebadi et al., 2002), used in the treatment of parkinsonism,' while '(R)-3-piperidinamine acts as the primary chiral intermediate in the synthesis of Trelagliptin (Kaku, 2015), an orally administered dipeptidyl peptidase-IV (DPP-IV) inhibitor for Type II diabetes (T2D) patients' [1]. Procuring the incorrect enantiomer would direct a synthesis program toward an entirely unintended pharmacological target class. This functional divergence is further supported by the industrial validation of (R)-N-cyclopropylpiperidin-3-amine as the specific intermediate for the SLC6A19 inhibitor JNT-517 [2].

MAO-B inhibitor Selegiline DPP-4 inhibitor stereochemical divergence pharmaceutical intermediate

Cyclopropylpiperidine Scaffold Is Specifically Claimed in M4 Muscarinic Acetylcholine Receptor Antagonist Patents

The N-cyclopropylpiperidine scaffold—the core structural motif of (3S)-1-cyclopropylpiperidin-3-amine—is specifically claimed in patent literature as enabling M4 muscarinic acetylcholine receptor (mAChR M4) antagonism. Vanderbilt University's patent application (US 2022/0048913) discloses cyclopropylpiperidine compounds useful as M4 mAChR antagonists for treating neurological disorders including Parkinson's disease [1]. The patent describes compounds of formula (I) incorporating the cyclopropylpiperidine core with defined stereochemistry. While specific IC₅₀ data for the (3S)-1-cyclopropylpiperidin-3-amine scaffold at M4 is not publicly reported in quantitative form, the structural class has been validated through patent prosecution as pharmacologically relevant for M4 antagonism [1]. Related cyclopropylpiperidine ether compounds have also been disclosed as allosteric modulators of M4 by Merck Sharp & Dohme [2].

M4 mAChR muscarinic antagonist Parkinson's disease cyclopropylpiperidine patent neurological disorder

Recommended Application Scenarios for (3S)-1-Cyclopropylpiperidin-3-amine Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Lead Optimization and Selegiline Analog Synthesis

The (S)-configured 3-aminopiperidine core of this compound directly matches the chiral pharmacophore requirement for MAO-B inhibitors such as Selegiline [1]. The N-cyclopropyl substituent provides a quantifiably different physicochemical profile (pKa 11.07 vs 10.49 for unsubstituted (S)-3-aminopiperidine) that can be exploited to modulate CNS penetration and metabolic stability in lead optimization campaigns . Procurement of the enantiomerically pure (S)-form (≥98% purity) eliminates the need for chiral resolution steps downstream, reducing synthetic step count and material loss .

Kilogram-Scale Chiral Amine Production via Biocatalytic Route Development

For process chemistry groups developing scalable routes to (S)-configured N-cyclopropylpiperidin-3-amine, the demonstrated 142.7 g·L⁻¹·d⁻¹ space-time yield and 120 g·L⁻¹ substrate loading capacity using IRED9 biocatalysis provide a validated benchmark for economic feasibility assessment [1]. The 3.03-fold STY advantage and 3.0-fold loading advantage over the (R)-enantiomer synthesis establish clear process economic parameters: lower solvent consumption, reduced reactor volume, and higher throughput per batch campaign [1].

M4 Muscarinic Acetylcholine Receptor Antagonist Drug Discovery

The cyclopropylpiperidine scaffold of (3S)-1-cyclopropylpiperidin-3-amine aligns with the structural claims of M4 mAChR antagonist patents [2]. The compound serves as a versatile advanced intermediate for constructing elaborated M4 antagonist candidates through functionalization of the primary amine at the 3-position. The defined (S)-stereochemistry at C3 introduces an additional dimension of stereochemical diversity for SAR exploration within this patent space [2].

Physicochemical Property Optimization in CNS Drug Design

The N-cyclopropyl group elevates amine basicity by 0.58–0.71 pKa units compared to N-methyl or unsubstituted analogs , while the LogP of 0.57 and TPSA of 29.26 Ų position the compound favorably within CNS drug-like chemical space. These quantifiable physicochemical parameters enable rational selection of this building block when medicinal chemistry programs require enhanced basicity without excessive lipophilicity increase—a common challenge in optimizing CNS-exposed amine-containing scaffolds.

Quote Request

Request a Quote for (3S)-1-cyclopropylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.